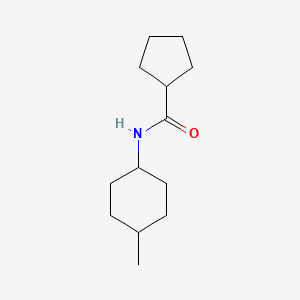![molecular formula C15H18N2O2 B7473372 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as ACPD, is a synthetic compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology.
作用机制
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one acts as an agonist at mGluRs, specifically mGluR1 and mGluR5. These receptors are G-protein coupled receptors that are involved in the regulation of synaptic transmission and plasticity. Activation of mGluRs by 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one leads to the activation of intracellular signaling pathways that modulate neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity in various brain regions including the hippocampus, striatum, and cortex. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases.
实验室实验的优点和局限性
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for lab experiments. It is a highly specific agonist for mGluRs and can be used to selectively activate these receptors. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable and can be easily synthesized in large quantities. However, 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can also have off-target effects at high concentrations.
未来方向
There are several future directions for research on 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of research is the development of more potent and selective mGluR agonists. Another area of research is the investigation of the role of mGluRs in various neurological disorders and the potential therapeutic applications of mGluR agonists. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can also be used as a tool compound to study the function of mGluRs in various brain regions and cell types. Overall, 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has great potential for further research and development in the fields of medicinal chemistry, neuroscience, and pharmacology.
合成方法
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one can be synthesized by the reaction of 1-(3-aminophenyl)pyrrolidin-2-one with azetidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one.
科学研究应用
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been extensively studied for its potential applications in various fields including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have agonistic activity at metabotropic glutamate receptors (mGluRs) and has been used as a tool compound to study the function of these receptors. 1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
属性
IUPAC Name |
1-[[3-(azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-6-2-7-17(14)11-12-4-1-5-13(10-12)15(19)16-8-3-9-16/h1,4-5,10H,2-3,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCXKNOGWYGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)
![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
